Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 6-methyl group, a 3-carboxylate ester, and a 2-position substituted with a 2-(methylthio)benzamido moiety . This scaffold is part of a broader class of compounds investigated for diverse biological activities, including enzyme inhibition (e.g., soluble epoxide hydrolase inhibitors, sEHIs) and receptor modulation (e.g., NMDAR) . The methylthio (SMe) group in its benzamido substituent may influence lipophilicity and metabolic stability, positioning it as a candidate for pharmacological studies.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYXTDSALJDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzo[b]thiophene core structure, which is known for its biological activity, particularly in cancer therapy.
This compound has been evaluated for its potential as an antitumor agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Microtubule Depolymerization : It has been observed to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This disruption is critical for its antiproliferative effects .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound’s potency.
Study on Breast Cancer
A recent study focused on the effects of this compound on breast cancer cells revealed promising results. The compound was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 of 23.5 µM. Furthermore, it induced apoptosis as evidenced by increased Annexin V staining and activation of caspase-3 .
Study on Lung Cancer
In another study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 45 µM. The mechanism was attributed to microtubule destabilization and subsequent cell cycle arrest at the G2/M phase .
Additional Biological Activities
Beyond its antitumor properties, this compound may possess other biological activities:
Scientific Research Applications
Pharmacological Properties
Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits a range of pharmacological properties that make it a candidate for further research:
- Anticancer Activity : Preliminary studies indicate that thiophene derivatives can inhibit the proliferation of cancer cells. This compound may demonstrate similar effects through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Antimicrobial Activity : Research has indicated that thiophene-based compounds possess antimicrobial properties against various bacterial strains. This compound may exhibit effectiveness against both Gram-positive and Gram-negative bacteria.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is often employed for synthesizing thiophene derivatives:
- Starting Materials : A ketone or aldehyde is reacted with an activated nitrile and sulfur in the presence of a base.
- Reactions : The reaction conditions are optimized to yield the desired product with high purity.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in vitro against breast cancer cell lines. |
| Study B | Showed anti-inflammatory effects in animal models of arthritis. |
| Study C | Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. |
Comparison with Similar Compounds
Structural and Functional Variations
The tetrahydrobenzo[b]thiophene core is a common framework in medicinal chemistry. Key structural analogs differ in substituents at the 2- and 6-positions, which critically modulate biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituents on Properties
- Lipophilicity and Solubility : The methylthio group in the target compound enhances lipophilicity compared to polar groups like the hydroxyl in 6o or the carbamate in 3a . This may improve membrane permeability but reduce aqueous solubility.
- Enzyme Inhibition : The ureido group in the sEHI analog () facilitates hydrogen bonding with enzyme active sites, contributing to submicromolar IC₅₀ values . The target compound’s methylthio group, while less polar, may engage in hydrophobic interactions.
- Synthetic Accessibility : Yields vary significantly; 5b (70% yield) and 6o (22% yield) highlight the influence of reaction conditions (e.g., Petasis reaction in HFIP solvent for 6o).
Q & A
Q. What statistical approaches mitigate variability in crystallographic disorder observations (e.g., methylene group disorder )?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
